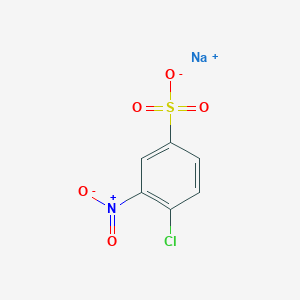

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-chloro-3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUGKTDTYSAMAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClNNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066245 | |

| Record name | Sodium 3-nitro-4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17691-19-9 | |

| Record name | Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017691199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-nitro-4-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-chloro-3-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-chloro-3-nitrobenzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNE7E5C39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt?

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonic acid, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of this compound, a pivotal chemical intermediate. The content herein is structured to provide not just procedural steps but also the underlying chemical principles and practical insights, ensuring a thorough understanding for its application in research and development.

Core Identity and Physicochemical Profile

This compound (CAS No: 17691-19-9) is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sodium sulfonate group.[1][2] Its IUPAC name is sodium 4-chloro-3-nitrobenzenesulfonate.[1] The specific arrangement of these functional groups dictates its chemical reactivity and utility as a precursor in multi-step organic syntheses.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17691-19-9 | [2][3][4] |

| Molecular Formula | C₆H₃ClNNaO₅S | [1][2][4] |

| Molecular Weight | 259.6 g/mol | [1][2][4] |

| Appearance | Slightly yellow crystalline powder | [2] |

| Melting Point | 204-208 °C (decomposes) | [2] |

| Water Solubility | 1000 g/L at 25 °C | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of 4-chloro-3-nitrobenzenesulfonic acid is a classic illustration of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The most common laboratory and industrial synthesis involves a two-step process starting from chlorobenzene.

The causality behind this synthetic route lies in the directing effects of the substituents. The chlorine atom is an ortho-, para-director, while the sulfonic acid group is a strong deactivating, meta-director.

-

Sulfonation: In the first step, the sulfonation of chlorobenzene places the sulfonic acid group (-SO₃H) at the para position, which is sterically less hindered than the ortho positions. This yields 4-chlorobenzenesulfonic acid.

-

Nitration: The subsequent nitration introduces a nitro group (-NO₂). The sulfonic acid group, being a powerful meta-director, forces the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to it, which is also ortho to the chlorine atom.

Detailed Synthesis Protocol

The following protocol is a well-established method for the preparation of the target compound.[5]

Materials:

-

Chlorobenzene

-

100% Sulfuric acid (H₂SO₄)

-

Oleum (20% SO₃)

-

Fuming nitric acid (d=1.52)

-

Saturated sodium chloride (NaCl) solution

-

Water

Procedure:

-

Sulfonation: To a mixture of 220 g of 100% sulfuric acid and 125 g of oleum, add 112.5 g (1 mole) of chlorobenzene dropwise with efficient stirring over 30 minutes. The temperature will rise to 70-80°C.[5] After the addition is complete, heat the mixture to boiling for approximately 2 hours, or until a sample diluted with water shows no oily droplets of unreacted chlorobenzene.[5]

-

Nitration: Cool the reaction mixture in an ice bath. Add 65 g of fuming nitric acid dropwise, maintaining the temperature between 15-20°C.[5] This addition typically takes 1.5 to 2 hours.[5] After addition, remove the cooling bath and continue stirring at room temperature for 3-4 hours. The product may crystallize, forming a stiff paste.[5]

-

Isolation and Salt Formation: The reaction mixture is then carefully added to a cooled mixture of 1 liter of saturated salt solution and 500 ml of water.[5] The precipitated product is filtered off. This crude product is the acid form, which is then neutralized with a suitable sodium base (e.g., sodium carbonate) in an aqueous solution to form the final sodium salt.

-

Purification: The sodium salt can be purified by recrystallization from hot water or aqueous alcohol to yield a pure product.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Applications and Reaction Mechanisms

The utility of this compound is rooted in the distinct reactivity of its functional groups. It is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1]

Role in Dye and Pigment Synthesis

The compound is a precursor for various colorants, particularly azo dyes.[1] The synthetic logic involves two key transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents like iron in acidic medium. This creates 3-amino-4-chlorobenzenesulfonic acid.

-

Diazotization and Coupling: The resulting aromatic amine is then diazotized with nitrous acid to form a diazonium salt. This highly reactive species is then coupled with an electron-rich aromatic compound (a coupling partner) to form the extended conjugated system characteristic of an azo dye.

Intermediate for Pharmaceutical and Specialty Chemicals

The chlorine atom on the ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the adjacent nitro and sulfonate groups. This allows for the displacement of the chlorine by various nucleophiles (e.g., amines, alkoxides), providing a route to a wide range of substituted aromatic compounds.[1]

Logical Reaction Pathways Diagram

Caption: Key reaction pathways and applications stemming from the title compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[6]

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water.[6][7] If inhaled, move to fresh air.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use for complete and detailed safety information.[6][8]

References

-

This compound - LookChem. LookChem. [Link]

-

Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com. [Link]

- CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.

Sources

- 1. This compound | 17691-19-9 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 17691-19-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt CAS number 17691-19-9

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS 17691-19-9)

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis methodologies, reactivity, applications, biological significance, and analytical protocols, offering field-proven insights into its utility as a versatile chemical intermediate.

Core Chemical Identity and Properties

This compound, is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sodium sulfonate group.[1] These functional groups impart a unique combination of reactivity and physical properties, making it a valuable building block in organic synthesis.[1]

The IUPAC name for this compound is Sodium 4-chloro-3-nitrobenzenesulfonate.[2] It is typically available as a white to off-white or slightly yellow crystalline solid.[2][3] Its high solubility in water and alcohols like methanol and ethanol is a key property, primarily due to the presence of the ionic sodium sulfonate group.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17691-19-9 | [4][5] |

| Molecular Formula | C₆H₃ClNNaO₅S | [2][4] |

| Molecular Weight | 259.60 g/mol | [2][4] |

| Appearance | White to off-white/slightly yellow crystalline solid | [2][3] |

| Melting Point | Decomposes above 120°C; another source states 204-208°C | [2][3][6] |

| Solubility | Highly soluble in water and alcohols | [2] |

| Synonyms | Sodium 3-nitro-4-chlorobenzenesulfonate, Sodium 4-chloro-3-nitrobenzene-1-sulfonate | [4][5] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is critical for its industrial availability. The chosen pathway often depends on the desired purity, yield, and scalability. The primary routes involve the sulfonation and nitration of a chlorobenzene precursor.

Pathway A: Sulfonation followed by Nitration

This is a classical and well-documented approach starting from chlorobenzene. The causality is clear: first, the sulfonic acid group is introduced to the benzene ring, followed by nitration. The order is crucial for directing the incoming nitro group to the desired position.

Caption: Synthesis workflow via sulfonation of chlorobenzene.

Detailed Experimental Protocol (Based on established methods[7]):

-

Sulfonation:

-

To a round-bottom flask equipped with a stirrer and thermometer, add a mixture of 220g of 100% sulfuric acid and 125g of oleum (20% SO₃).

-

Over 30 minutes, slowly add 112.5g (1 mole) of chlorobenzene while stirring. The temperature will naturally rise to 70-80°C.

-

Once the addition is complete and the temperature begins to drop, heat the mixture to boiling for approximately 2 hours. The reaction is complete when a test sample diluted with water shows no oily droplets of unreacted chlorobenzene.

-

-

Nitration:

-

Cool the reaction mixture in an ice bath.

-

Carefully add 65g of fuming nitric acid (sp. gr. 1.52) dropwise. The rate of addition must be controlled to maintain the internal temperature between 15°C and 20°C. This temperature control is critical to prevent over-nitration and side product formation.

-

After addition, remove the cooling bath and continue stirring at room temperature for 3-4 hours. The product may begin to crystallize, forming a thick paste.

-

-

Isolation and Neutralization:

-

Prepare a cooled mixture of 1 liter of saturated salt solution and 500 ml of water.

-

Stir the reaction paste into the salt solution.

-

Filter the resulting precipitate to collect the crude product. This yields a moist cake of the sodium salt.

-

-

Purification:

-

The sodium salt can be purified by recrystallization from hot water, a dilute salt solution, or aqueous alcohol to achieve higher purity.[7]

-

Pathway B: Chlorosulfonation of Nitroaromatics

An alternative strategy involves the direct chlorosulfonation of nitrobenzene or its derivatives. A patented method highlights reacting nitrobenzene with chlorosulfonic acid, where nitrobenzene is used in excess to simplify waste management.[2] The resulting sulfonyl chloride is then hydrolyzed to the sodium salt.

Table 2: Comparison of Synthesis Routes

| Route | Starting Material | Key Reagents | Key Conditions | Advantages | Disadvantages | Source |

| A | Chlorobenzene | Oleum, Fuming HNO₃ | Sulfonation (~100°C), Nitration (15-20°C) | Well-established, good control over isomers. | Multi-step, uses highly corrosive reagents. | [7] |

| B | Nitrobenzene | Chlorosulfonic Acid, Na₂CO₃ | Sulfonation (110-130°C), Neutralization | Fewer steps, excess reagent recovery. | Requires careful handling of chlorosulfonic acid. | [2][8] |

| C | o-Chloronitrobenzene | Chlorosulfonic Acid | 100-130°C | Direct chlorsulfonation to an intermediate. | Can produce impure product requiring purification. | [9] |

Chemical Reactivity and Applications

The molecule's functionality dictates its role as a versatile intermediate. The chlorine atom, activated by the electron-withdrawing nitro and sulfonate groups, is susceptible to nucleophilic aromatic substitution, while the nitro group can be reduced to an amine.

Caption: Key reaction sites and derivative pathways.

Application in Dyes and Pigments

Historically and commercially, a primary application of this compound is as a precursor in the synthesis of azo dyes.[1][2] The sulfonate group (-SO₃Na) confers water solubility, a critical feature for textile dyeing processes, while the other functional groups are used to build the final chromophore.[1][2]

Role in Pharmaceutical Synthesis

For drug development professionals, its potential as a pharmaceutical intermediate is of high interest.[1][2][10] The reactive sites allow for the construction of complex molecules that may possess biological activity.[2]

-

Scaffold for APIs: The benzene ring with its multiple functional handles serves as a scaffold. The chlorine atom can be displaced by various nucleophiles (amines, alcohols, thiols) to introduce new functionalities and build molecular diversity.[2][10] This is a fundamental strategy in medicinal chemistry for tuning a molecule's pharmacological profile, such as receptor binding affinity or metabolic stability.[10]

-

Precursor to Biologically Active Compounds: After substitution or reduction of the nitro group to an amine, the resulting aniline derivatives can undergo a wide range of further reactions (e.g., amide bond formation, cyclizations) to create potential therapeutic agents.[2] Preliminary research suggests derivatives may have antimicrobial or antitumor activities, though this is an emerging area.[2]

Biological Activity and Toxicological Profile

Understanding the biological impact of any chemical intermediate is paramount for safety assessment and potential downstream applications in drug development.

Genotoxicity

Studies have investigated the genotoxic potential of this compound.

-

Ames Test: This bacterial reverse mutation assay has shown that the compound can exhibit mutagenic properties under certain laboratory conditions, indicating a potential to cause genetic damage.[2]

-

Mammalian Cell Assays: Results in mammalian cells have shown varied degrees of mutagenicity, which may be dependent on the concentration and duration of exposure.[2]

Cytotoxicity and General Toxicity

Toxicological evaluations provide a broader safety profile.

-

Acute Toxicity: In rat studies, the oral LD50 (the dose lethal to 50% of the test population) was determined to be greater than 2000 mg/kg, which suggests low acute toxicity.[2]

-

Chronic Exposure: Long-term exposure studies in rats at high doses (e.g., 898 mg/kg-day) have shown some evidence of potential nephrotoxicity, indicated by increased relative kidney weights.[2] However, these effects were noted as marginal in some contexts.[2]

Table 3: Summary of Toxicological Data

| Study Type | Organism/System | Finding | Significance | Source |

| Acute Oral Toxicity | Rat | LD50 > 2000 mg/kg | Low acute toxicity via oral route. | [2] |

| Genotoxicity (Ames) | Bacteria | Increased mutation rates observed. | Potential mutagen. | [2] |

| Chronic Exposure | Rat | Increased relative kidney weights at high doses. | Potential for target organ toxicity (kidney) with long-term, high-dose exposure. | [2] |

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is essential for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Reverse-Phase HPLC Protocol

A reverse-phase (RP) HPLC method can be used for routine analysis and impurity profiling.[5]

-

Column: Newcrom R1 or equivalent C18 column.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid.[5] For Mass Spectrometry (MS) detection, a volatile modifier such as formic acid should be used instead of phosphoric acid.[5]

-

Detection: UV detector, wavelength set to an absorbance maximum for the compound.

-

Application: This method is suitable for determining purity, monitoring reaction progress, and can be scaled for preparative separation to isolate impurities.[5] It is also applicable for pharmacokinetic studies.[5]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following guidelines are based on standard Safety Data Sheet (SDS) information.[11][12]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (conforming to EN 374), and impervious clothing.[11]

-

Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing dust or vapors.[11][12]

-

Handling: Avoid dust formation.[11] Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Spills: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition and use spark-proof tools for cleanup.[11] Prevent the chemical from entering drains or the environment.[11]

Caption: Spill response workflow.

References

- This compound | 17691-19-9. (n.d.). Benchchem.

- Sodium 4-chloro-3-nitrobenzenesulfonate | 17691-19-9. (n.d.). ChemScene.

- Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. (2018, February 16). SIELC Technologies.

- Preparation of 4-chloro-3-nitrobenzenesulfonic acid. (n.d.). PrepChem.com.

- Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid. (n.d.). Google Patents.

- This compound | 17691-19-9. (2024, December 18). Chemicalbook.

- 4-Chloro-3-nitrobenzenesulfonic acid SDS, 121-18-6 Safety Data Sheets. (n.d.). ECHEMI.

- Sodium 4-chloro-3-nitrobenzenesulfonate | CAS#:17691-19-9. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.

- Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pharmaceutical Synthesis: The Role of 4-Chloro-3-nitrobenzenesulfonic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). LookChem.

- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 17691-19-9 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt | SIELC Technologies [sielc.com]

- 6. Sodium 4-chloro-3-nitrobenzenesulfonate | CAS#:17691-19-9 | Chemsrc [chemsrc.com]

- 7. prepchem.com [prepchem.com]

- 8. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]

- 9. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Physical and chemical properties of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9), a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis, and drug development.

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C₆H₃ClNNaO₅S.[1] Its IUPAC name is Sodium 4-chloro-3-nitrobenzenesulfonate.[1] The structure consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonate group, with sodium as the counter-ion.

The presence of these functional groups, particularly the electron-withdrawing nitro and sulfonate groups, and the reactive chloro group, makes this compound a valuable precursor in the synthesis of a variety of more complex molecules.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClNNaO₅S | [1][3][4] |

| Molecular Weight | 259.60 g/mol | [1][3][4] |

| CAS Number | 17691-19-9 | [1][3][4] |

| Appearance | Slightly yellow crystalline powder | [5] |

| Melting Point | 204-208 °C | [5] |

| Boiling Point | 595.75 °C (at 101 325 Pa) | |

| Water Solubility | 1000 g/L at 25 °C | |

| Density | 1.747 g/cm³ at 20 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic peaks that confirm its structure. Key absorptions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons of this compound typically resonate in the region of δ 7.8–8.3 ppm when measured in D₂O.[1]

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and purity.

Sulfonation of o-Chloronitrobenzene

One common method involves the direct sulfonation of o-chloronitrobenzene with chlorosulfonic acid.[6]

Caption: Sulfonation of o-chloronitrobenzene.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, o-chloronitrobenzene is reacted with chlorosulfonic acid. The molar ratio of chlorosulfonic acid to o-chloronitrobenzene is typically around 4:1.[6]

-

Reaction Conditions: The reaction mixture is heated to approximately 120°C and maintained for about 4 hours.[6]

-

Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into ice water to precipitate the sulfonyl chloride intermediate.

-

Neutralization: The intermediate is then neutralized with a base, such as sodium carbonate, to yield the final sodium salt product.

Nitration of 4-Chlorobenzenesulfonyl chloride followed by Hydrolysis

An alternative two-step synthesis involves the nitration of 4-chlorobenzenesulfonyl chloride followed by hydrolysis.

Caption: Nitration and hydrolysis synthesis route.

Experimental Protocol:

-

Nitration: 4-Chlorobenzenesulfonyl chloride is nitrated using a mixture of fuming nitric acid and sulfuric acid at a temperature of 30–60°C for 12–24 hours.[1] This yields 4-chloro-3-nitrobenzenesulfonyl chloride.[1]

-

Hydrolysis: The resulting sulfonyl chloride is then hydrolyzed with aqueous sodium hydroxide to give the sodium salt of 4-Chloro-3-nitrobenzenesulfonic acid.[1]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chloro substituent, which is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro and sulfonate groups.[1][2]

Intermediate in Dye Synthesis

This compound serves as a key intermediate in the manufacturing of various dyes. The sulfonic acid group enhances the water solubility of the resulting dyes.[1]

Precursor in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of the diuretic drug bumetanide .[7][8]

Synthesis of Bumetanide:

The synthesis of bumetanide from a derivative of 4-chloro-3-nitrobenzoic acid (a closely related compound) illustrates the utility of this chemical scaffold. The key steps involve nucleophilic aromatic substitution of the chloro group and subsequent reduction of the nitro group.

Sources

- 1. This compound | 17691-19-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR spectrum [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 13C NMR spectrum [chemicalbook.com]

- 7. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 8. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt in Water and Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-3-nitrobenzenesulfonic acid, sodium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, its solubility in aqueous and organic media, standardized methodologies for solubility determination, and theoretical approaches to solubility prediction.

Introduction to this compound

This compound is a synthetic organic compound with significant applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its chemical structure, featuring a substituted aromatic ring with a sulfonic acid group, a nitro group, and a chlorine atom, imparts specific physicochemical properties that govern its behavior in various solvent systems. A thorough understanding of its solubility is paramount for its effective use in chemical synthesis, formulation development, and biological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Sodium 4-chloro-3-nitrobenzenesulfonate | [1] |

| CAS Number | 17691-19-9 | [1][2][3] |

| Molecular Formula | C₆H₃ClNNaO₅S | [1][2] |

| Molecular Weight | 259.60 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Decomposes above 120°C | [1] |

Aqueous and Organic Solvent Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The presence of the highly polar sulfonate group and the sodium counter-ion in this compound dictates its solubility behavior, particularly in polar solvents.

Aqueous Solubility

This compound is highly soluble in water. The ionic nature of the sodium sulfonate group allows for strong ion-dipole interactions with water molecules, leading to excellent dissolution.

Table 2: Aqueous Solubility of this compound

| Solvent | Temperature | Solubility | Source |

| Water | 25 °C | 1000 g/L | [4] |

Organic Solvent Solubility

The solubility in organic solvents is a more complex interplay of the polar sulfonate group and the less polar chloronitrobenzene ring. Generally, the compound exhibits good solubility in polar organic solvents, particularly alcohols, while its solubility in non-polar solvents is limited.

Table 3: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Source |

| Methanol | Highly soluble | [1] |

| Ethanol | Highly soluble | [1] |

Experimental Determination of Solubility

For a precise understanding of the solubility of this compound in various solvents, experimental determination is essential. The following section outlines standardized and reliable protocols for both aqueous and organic solvent solubility measurements, grounded in internationally recognized guidelines.

Causality Behind Experimental Choices

The choice of method for solubility determination is primarily dictated by the expected solubility range and the nature of the solute and solvent. For highly soluble compounds in water, the flask shake method is robust and straightforward. For organic solvents, a similar equilibrium-based method is employed, with careful consideration of solvent volatility and potential solute-solvent interactions. The use of standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International, ensures data quality, reproducibility, and comparability across different laboratories.

Protocol for Aqueous Solubility Determination (Based on OECD Guideline 105)

The flask method, as described in OECD Guideline 105, is a suitable approach for determining the water solubility of substances with a solubility above 10⁻² g/L.

Experimental Workflow for Aqueous Solubility

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

-

Preparation of the Test Solution: Add an excess amount of this compound to a known volume of high-purity water in a glass-stoppered flask. The excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath (e.g., 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time, which is typically 24 to 48 hours.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A clear aqueous phase is then separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is reported in g/L or mg/mL at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

This protocol is a self-validating system as the presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Protocol for Organic Solvent Solubility Determination (Adapted from ASTM E1148)

A similar equilibrium-based method can be used to determine the solubility in organic solvents, with modifications to account for solvent properties. The principles outlined in ASTM E1148, "Standard Test Method for Measurements of Aqueous Solubility," can be adapted for organic solvents.

Experimental Workflow for Organic Solvent Solubility

Caption: Workflow for organic solvent solubility.

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is placed into a series of vials.

-

Solvent Addition: A range of volumes of the desired organic solvent (e.g., methanol, ethanol, acetone, etc.) is added to the vials.

-

Equilibration: The vials are sealed to prevent solvent evaporation and agitated at a constant temperature until equilibrium is reached. Sonication can be used to aid dissolution.

-

Observation: The vials are visually inspected to determine the point at which the solid is completely dissolved.

-

Quantification: The solubility is determined from the lowest concentration at which the compound is fully dissolved. For more precise measurements, a saturated solution can be prepared and the concentration of the supernatant analyzed as described for aqueous solubility.

Theoretical Approaches to Solubility Prediction

In the absence of experimental data, particularly for a wide range of organic solvents, theoretical models can provide valuable estimates of solubility. These predictive methods are powerful tools in early-stage research and development for solvent screening and process optimization.

Hansen Solubility Parameters (HSP)

The concept of "like dissolves like" can be quantified using Hansen Solubility Parameters. HSP separates the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent is likely to dissolve a solute if their HSP values are similar.

Computational Models

Modern computational chemistry offers methods to predict solubility based on the molecular structure. Techniques such as quantitative structure-property relationship (QSPR) models and molecular dynamics simulations can provide estimates of solubility in different solvents.[5][6][7][8][9] These methods model the interactions between the solute and solvent molecules to calculate the free energy of solvation, which is directly related to solubility. While computationally intensive, these approaches can be invaluable for screening a large number of solvents.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. The compound exhibits high solubility in water and polar organic solvents like alcohols, a characteristic attributed to its ionic sulfonate group. For a comprehensive understanding of its behavior in a wider range of organic media, experimental determination following standardized protocols such as those from the OECD and ASTM is recommended. In the absence of such data, theoretical prediction methods offer a viable alternative for initial solvent screening and process design. The information and methodologies presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chemical intermediate.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Gangar, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 17691-19-9 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [2203.06544] Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach [arxiv.org]

- 8. [PDF] Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9) is a key intermediate in the synthesis of various chemical products, including dyes and pharmaceuticals.[1] Its molecular structure, featuring a substituted aromatic ring with chloro, nitro, and sulfonate functional groups, imparts specific reactivity and properties that are crucial for its applications. Accurate and comprehensive characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance.

Compound Identification:

| Parameter | Value |

|---|---|

| IUPAC Name | Sodium 4-chloro-3-nitrobenzenesulfonate |

| CAS Number | 17691-19-9 |

| Molecular Formula | C₆H₃ClNNaO₅S |

| Molecular Weight | 259.60 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: Predicted Analysis

Direct ¹H NMR spectral data for the sodium salt is not publicly cataloged. However, a reliable prediction can be made based on established principles of substituent effects on aromatic chemical shifts and by referencing the spectrum of its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride.[2]

The structure of the anion possesses three aromatic protons in an AMX spin system. The electron-withdrawing nature of the nitro (-NO₂) and sulfonate (-SO₃⁻) groups, along with the chloro (-Cl) group, will shift all protons downfield into the aromatic region (typically 7.5-8.5 ppm).

-

H-2: This proton is ortho to the strongly electron-withdrawing nitro group, leading to the most downfield shift. It will appear as a doublet, coupled to H-6.

-

H-5: This proton is ortho to the chloro group and meta to the sulfonate and nitro groups. It will appear as a doublet, coupled to H-6.

-

H-6: This proton is situated between the sulfonate and chloro groups. It will appear as a doublet of doublets, showing coupling to both H-2 and H-5.

The conversion from the sulfonyl chloride (-SO₂Cl) precursor to the sodium sulfonate (-SO₃⁻Na⁺) will induce slight upfield shifts for the neighboring protons due to the change in the electronic nature of the sulfur-containing group, but the overall pattern and relative positions will remain consistent.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.3 - 8.5 | Doublet (d) | ~2-3 |

| H-5 | 7.7 - 7.9 | Doublet (d) | ~8-9 |

| H-6 | 8.0 - 8.2 | Doublet of Doublets (dd) | ~8-9, ~2-3 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[3] The compound's salt nature makes D₂O an ideal choice.

-

Homogenization: Ensure the sample is fully dissolved to form a homogenous solution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton acquisition.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm or DMSO-d₆ at 2.50 ppm).

-

¹³C NMR Spectroscopy: Analysis based on the Free Acid

The ¹³C NMR spectrum of the sodium salt is expected to be nearly identical to that of its corresponding free acid, 4-chloro-3-nitrobenzenesulfonic acid. The PubChem database indicates the availability of a ¹³C NMR spectrum for the free acid (CAS 121-18-6).[4] The spectrum will show six distinct signals for the aromatic carbons, as there is no molecular symmetry.

-

Carbons Bearing Substituents (C-1, C-3, C-4): These carbons will exhibit chemical shifts determined by the strong electronic effects of the attached groups. The carbon attached to the sulfonate group (C-1) and the carbon attached to the nitro group (C-3) are expected to be significantly downfield.

-

Protonated Carbons (C-2, C-5, C-6): These carbons will appear at chemical shifts typical for substituted aromatic rings and can be definitively assigned using techniques like HSQC (Heteronuclear Single Quantum Coherence).

¹³C NMR Data (from Free Acid Analogue) [4]

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-SO₃H) | ~145-150 |

| C-2 (CH) | ~125-130 |

| C-3 (C-NO₂) | ~148-152 |

| C-4 (C-Cl) | ~132-136 |

| C-5 (CH) | ~120-125 |

| C-6 (CH) | ~130-134 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 50-100 mg of the compound in 0.6-0.7 mL of D₂O or DMSO-d₆ in a 5 mm NMR tube.[3]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D carbon acquisition with proton decoupling (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans are typically required to achieve an adequate signal-to-noise ratio.

-

Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm) or an external standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of this compound will be dominated by strong absorptions from the sulfonate and nitro groups. The data is interpreted by comparison to the IR spectrum available for the free acid.[4]

Key Differences from Free Acid: The most significant difference between the spectrum of the sodium salt and the free acid will be the absence of the broad O-H stretching band (typically ~3000 cm⁻¹) associated with the sulfonic acid group. The characteristic absorptions of the sulfonate group (SO₃⁻) will be more defined in the salt form.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium intensity |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong, characteristic absorption |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong, characteristic absorption |

| Asymmetric SO₃⁻ Stretch | 1260 - 1150 | Very strong, often broad |

| Symmetric SO₃⁻ Stretch | 1080 - 1030 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to strong |

| Aromatic C=C Bending | 900 - 675 | Out-of-plane bending, indicative of substitution pattern |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture.

-

In an agate mortar, grind 1-2 mg of the sample into a fine powder.[5]

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure uniform dispersion.[5][6]

-

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For an ionic compound like this compound, electrospray ionization (ESI) is the preferred technique.

Predicted Mass Spectrum (Negative Ion Mode ESI)

In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule, which in this case is the 4-chloro-3-nitrobenzenesulfonate anion.

-

Parent Ion [M-Na]⁻: The molecular weight of the anion (C₆H₃ClNO₅S⁻) is 235.94 g/mol . A strong signal is expected at m/z ≈ 236 . Isotope peaks corresponding to the presence of ³⁷Cl (at m/z 238) and ³⁴S will also be observable.

Tandem Mass Spectrometry (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the parent ion at m/z 236 would likely proceed through the loss of neutral molecules. The fragmentation of aromatic sulfonates often involves the extrusion of SO₂ or SO₃.

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides and related compounds is the loss of sulfur dioxide (SO₂, 64 Da).[8] This would result in a fragment ion at m/z 172 .

-

Loss of NO₂: The loss of a nitro radical (NO₂, 46 Da) is another plausible fragmentation, leading to an ion at m/z 190 .

Caption: Predicted ESI-MS/MS fragmentation of the 4-chloro-3-nitrobenzenesulfonate anion.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as a water/acetonitrile or water/methanol mixture.[9]

-

Chromatography:

-

Column: Use a standard C18 reverse-phase HPLC column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a mass spectrometry-compatible modifier like 0.1% formic acid, is typical for small molecule analysis.[10]

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

-

Scan Range: Scan from m/z 50 to 500 to detect the parent ion and potential fragments.

-

MS/MS Analysis: For structural confirmation, perform a product ion scan on the parent ion (m/z 236).

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectral characterization of this compound. By integrating foundational spectroscopic principles with data from closely related chemical analogues, we have established a robust analytical framework. The predicted ¹H NMR spectrum will display a characteristic three-proton AMX system. The ¹³C NMR and IR spectra are expected to closely mirror those of the free acid, with key identifiable signals from the substituted aromatic ring and dominant absorptions from the sulfonate and nitro functional groups. Finally, ESI-mass spectrometry in negative ion mode should readily identify the parent anion at m/z 236, with predictable fragmentation patterns upon CID. The detailed protocols provided herein offer a validated starting point for researchers to acquire and confirm this data experimentally.

References

-

Benchchem. This compound | 17691-19-9.

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.

-

PubChem. Benzenesulfonic acid, 4-chloro-3-nitro-.

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.

-

Specac. How to make a KBr pellet for FTIR analysis.

-

ChemicalBook. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR spectrum.

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

-

Shimadzu. KBr Pellet Method.

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

-

Journal of Research in Applied Sciences. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

-

Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.

-

Hranjec, M., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 18(12), 2147-2155.

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

-

Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.

-

Elsevier. Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry.

-

ResearchGate. Fast LC/MS in the analysis of small molecules.

-

PubMed Central (PMC). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.

-

Drug Discovery & Development. Application of LCMS in small-molecule drug development.

-

PubMed. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes.

Sources

- 1. organomation.com [organomation.com]

- 2. holcapek.upce.cz [holcapek.upce.cz]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of sodium 4-chloro-3-nitrobenzenesulfonate

An In-Depth Technical Guide to Sodium 4-chloro-3-nitrobenzenesulfonate

Executive Summary

Sodium 4-chloro-3-nitrobenzenesulfonate is a pivotal chemical intermediate whose strategic importance in the pharmaceutical and dye industries cannot be overstated. Characterized by a multifunctional aromatic ring, this compound serves as a versatile scaffold for complex organic synthesis. The presence of a sulfonic acid group imparts aqueous solubility, while the nitro group and chlorine atom provide reactive sites for tailored chemical modifications. This guide offers a comprehensive exploration of its molecular characteristics, synthesis protocols, chemical reactivity, analytical validation, and critical applications, providing researchers and drug development professionals with a definitive resource for leveraging this compound's full potential.

Introduction: A Keystone Intermediate in Modern Synthesis

In the landscape of industrial and pharmaceutical chemistry, the efficiency of a multi-step synthesis often hinges on the quality and reactivity of its starting materials. Sodium 4-chloro-3-nitrobenzenesulfonate (CAS No. 17691-19-9) has emerged as a compound of significant interest. Its molecular architecture is a study in functional group synergy. The electron-withdrawing effects of the nitro and sulfonate groups activate the chlorine atom at the C4 position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is the cornerstone of its utility, allowing chemists to introduce a wide array of functionalities and build complex molecular frameworks essential for active pharmaceutical ingredients (APIs) and high-performance dyes.[1][2] This whitepaper provides a deep dive into the science and application of this versatile intermediate.

Physicochemical Properties and Molecular Identity

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. Sodium 4-chloro-3-nitrobenzenesulfonate is typically supplied as a solid, and its key identifiers and properties are summarized below.[3]

| Property | Value | Source(s) |

| IUPAC Name | Sodium 4-chloro-3-nitrobenzenesulfonate | [3] |

| CAS Number | 17691-19-9 | [3][4][5] |

| Molecular Formula | C₆H₃ClNNaO₅S | [3][4][5] |

| Molecular Weight | 259.60 g/mol | [3][4][5] |

| Physical State | Solid, white flaky crystal | |

| Solubility | Readily soluble in water | |

| InChI Key | POUGKTDTYSAMAT-UHFFFAOYSA-M |

Synthesis and Manufacturing Insights

The synthesis of sodium 4-chloro-3-nitrobenzenesulfonate can be approached through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most common pathways involve the sulfonation and nitration of a chlorobenzene precursor.

Common Synthetic Routes

Two primary strategies dominate the synthesis of this compound:

-

Nitration of 4-chlorobenzenesulfonyl chloride followed by hydrolysis: This two-step method first introduces the nitro group onto the pre-formed sulfonyl chloride before hydrolyzing the sulfonyl chloride to the sodium sulfonate.[3]

-

Sulfonation and Nitration of Chlorobenzene: A more direct approach involves the sequential sulfonation and nitration of chlorobenzene. This method is well-documented for laboratory-scale preparations and provides a clear path to the desired product.[6]

The general workflow for the second, more direct route is outlined below.

Caption: Workflow for the synthesis of Sodium 4-chloro-3-nitrobenzenesulfonate.

Detailed Laboratory Protocol: Synthesis from Chlorobenzene

This protocol is adapted from established laboratory procedures and provides a robust method for synthesizing the target compound.[6]

Materials:

-

Chlorobenzene (1 mol, 112.5 g)

-

100% Sulfuric Acid (220 g)

-

Oleum (20% SO₃, 125 g)

-

Fuming Nitric Acid (sp. gr. 1.52, 65 g)

-

Saturated Sodium Chloride Solution

-

Crushed Ice and Water

-

Round-bottom flask with stirrer, thermometer, and dropping funnel

Procedure:

-

Sulfonation:

-

Rationale: The use of sulfuric acid fortified with oleum (fuming sulfuric acid) creates a highly potent sulfonating agent (SO₃), necessary to efficiently functionalize the deactivated chlorobenzene ring.

-

Steps:

-

Combine the 100% sulfuric acid and oleum in the reaction flask, equipped for efficient stirring.

-

Over 30 minutes, add the chlorobenzene dropwise. The reaction is exothermic, and the temperature will rise to approximately 70-80°C.

-

Once the addition is complete and the initial exotherm subsides, heat the mixture in a boiling water bath for ~2 hours. The reaction is complete when a test sample diluted with water shows no oily droplets of unreacted chlorobenzene.[6]

-

-

-

Nitration:

-

Rationale: Temperature control is critical during nitration. The reaction must be kept cool (15-20°C) to prevent over-nitration and the formation of unwanted byproducts. The pre-existing sulfonyl group directs the incoming nitro group primarily to the meta position.

-

Steps:

-

Cool the reaction mixture from Step 1 in an ice bath.

-

Add the fuming nitric acid dropwise over 1.5-2 hours, ensuring the internal temperature remains between 15°C and 20°C.

-

After addition, remove the ice bath and continue stirring at room temperature for 3-4 hours. The product may begin to crystallize, forming a thick paste.[6]

-

-

-

Isolation and Salt Formation:

-

Rationale: The crude acid product is "salted out" of the highly acidic reaction mixture by adding a saturated salt solution. This leverages the common ion effect to precipitate the less soluble sodium salt.

-

Steps:

-

Pour the reaction paste into a cooled mixture of 1 L saturated salt solution and 500 mL water, with vigorous stirring.

-

A precipitate of sodium 4-chloro-3-nitrobenzenesulfonate will form.

-

Filter the solid product and wash the filter cake. The product can be further purified by recrystallization from hot water or aqueous alcohol.[6]

-

-

Chemical Reactivity and Mechanistic Pathways

The synthetic value of sodium 4-chloro-3-nitrobenzenesulfonate is rooted in its susceptibility to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom is activated towards substitution by the strong electron-withdrawing capabilities of the ortho-nitro group and the para-sulfonate group. These groups stabilize the negative charge that develops in the aromatic ring via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This activation allows the chlorine to be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a gateway to a diverse library of derivatives.[1][3]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Executive Summary

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CNS-Na) is a well-characterized organic compound primarily utilized as a versatile intermediate in the synthesis of dyes and pharmaceuticals.[1] While its direct application as a bioactive agent is not established, a review of existing toxicological data and an analysis of its chemical structure reveal a compelling, yet complex, profile. Toxicological assessments have indicated potential genotoxicity under specific laboratory conditions and low acute toxicity.[1] This guide moves beyond the compound's current role, positing that its true potential may lie in its use as a foundational scaffold. We will dissect the existing data, propose scientifically-grounded hypotheses for antimicrobial and anticancer activities, and provide detailed experimental frameworks for exploring these possibilities through strategic derivatization. This document is intended to serve as a roadmap for researchers and drug development professionals, transforming a simple synthetic intermediate into a potential source of novel therapeutic leads.

Introduction

This compound (CAS: 17691-19-9) is an aromatic sulfonate salt whose utility has historically been confined to the domain of chemical manufacturing.[1] However, the confluence of functional groups on its benzene ring—a nucleophilically active chlorine, an electron-withdrawing nitro group, and a polar sulfonate group—presents a unique chemical platform. While not a conventional drug candidate in its native form, its structure invites scientific inquiry into latent biological activities. This guide provides a comprehensive analysis of CNS-Na, beginning with its fundamental physicochemical properties, critically reviewing its known toxicological profile, and culminating in a forward-looking exploration of its potential as a precursor for novel antimicrobial and anticancer agents. We will provide the theoretical basis for these potential activities and outline robust, validated experimental protocols to guide future research and development efforts.

| Property | Value | Reference |

| CAS Number | 17691-19-9 | [1][2][3][4] |

| Molecular Formula | C₆H₃ClNNaO₅S | [1][2][3] |

| Molecular Weight | 259.6 g/mol | [1] |

| IUPAC Name | Sodium 4-chloro-3-nitrobenzenesulfonate | [1] |

| Physical State | Solid | [1] |

| Melting Point | 204-208 °C | [3] |

Chapter 1: Physicochemical Profile and Synthetic Relevance

The biological potential of any compound is inextricably linked to its chemical reactivity. CNS-Na possesses distinct reactive sites that can be exploited for the synthesis of novel derivatives. The presence of both a nitro group and a sulfonate group strongly deactivates the ring towards electrophilic substitution.[1] However, the key to its synthetic versatility lies in the susceptibility of the chlorine atom to nucleophilic aromatic substitution.[1] This reaction pathway is the primary gateway for introducing new functional groups and building molecular complexity, thereby enabling the generation of a library of compounds with potentially enhanced biological activity.[1]

Chapter 2: Review of Established Biological & Toxicological Data

Before exploring novel applications, it is imperative to understand the known biological impact of CNS-Na. The available data, while not extensive, provides a critical baseline for safety and flags potential liabilities that must be addressed in any drug development program.

Genotoxicity

The most significant finding from existing studies is the compound's potential genotoxicity. The Ames test, a widely used method for evaluating the mutagenic potential of chemicals using bacteria, has indicated that CNS-Na can exhibit mutagenic properties under certain conditions.[1] This suggests a potential risk for causing genetic damage.[1] Complementary assays using mammalian cells have shown varied degrees of mutagenicity, which may be dependent on factors such as concentration and the duration of exposure.[1]

-

Expert Insight: A positive Ames test is a significant red flag in early-stage drug development. While not always predictive of carcinogenicity in humans, it necessitates a thorough investigation of the mutagenic mechanism and rigorous downstream testing of any derivatives to ensure they do not retain this property.

Cytotoxicity and In Vivo Toxicity

Studies on the cytotoxic effects of CNS-Na indicate that at elevated concentrations, it can induce cell death.[1] This is a general indicator of toxicity that is crucial for determining safe dosage ranges in further experiments. In terms of systemic toxicity, the compound exhibits a low acute toxicity profile, with an oral LD50 in rats determined to be greater than 2000 mg/kg.[1] However, long-term (chronic) exposure studies in rats revealed increased relative kidney weights at high doses (e.g., 898 mg/kg-day), although these effects were deemed marginal.[1]

| Toxicology Study | Key Findings | Implication for Research |

| Ames Test (Genotoxicity) | Increased mutation rates observed in bacterial strains.[1] | High priority to screen derivatives for mutagenicity. |

| Mammalian Cell Mutagenicity | Varying degrees of mutagenicity observed.[1] | Confirms the need for careful genotoxicity profiling. |

| Cytotoxicity Assessment | Induces cell death at higher concentrations.[1] | Establishes upper concentration limits for in vitro assays. |

| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg, indicating low acute toxicity.[1] | Suggests the compound is relatively safe for acute handling and initial in vivo screening. |

| Chronic Exposure (Rat) | Increased relative kidney weights at high doses.[1] | Potential for target organ toxicity with long-term exposure; requires monitoring in future studies. |

Chapter 3: Investigating Potential Antimicrobial Activity

The Sulfonamide Hypothesis

While CNS-Na is not a classical sulfonamide antimicrobial, its chemical structure provides a strong theoretical basis for investigating such properties. The foundational mechanism of sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] This inhibition halts the production of vital precursors for nucleotide synthesis, leading to a bacteriostatic effect.[5] Humans are unaffected as they acquire folic acid from their diet.[5] Although CNS-Na has a sulfonate group rather than the critical sulfamoyl group of traditional sulfa drugs, its structural similarity, particularly to compounds like 4-Chloro-3-sulfamoylbenzoic acid, suggests that it or its derivatives could potentially interact with DHPS or other targets in this pathway.[5]

Proposed Experimental Workflow for Antimicrobial Screening

A systematic approach is required to validate this hypothesis. The primary objective is to determine if CNS-Na or its derivatives possess intrinsic antimicrobial activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Causality: This protocol is the gold standard for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism. It provides quantitative, reproducible data essential for comparing the potency of different derivatives and benchmarking against known antibiotics.

-

Preparation: Prepare a stock solution of the test compound (e.g., CNS-Na or a derivative) in a suitable solvent (e.g., DMSO or water). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.

-

Validation: The positive control wells must show clear bacterial growth, and the negative control wells must remain clear. The assay should be run in triplicate for statistical validity.

Chapter 4: Exploring Anticancer Potential via Derivatization

Rationale from Analogous Compounds

Direct evidence for anticancer activity of CNS-Na is absent. However, compelling research on structurally related compounds provides a strong rationale for investigation. A study on copper(II) complexes using 4-chloro-3-nitrobenzoic acid —a close structural analog differing only by a carboxylic acid instead of a sulfonic acid group—demonstrated significant antiproliferative activity against human cancer cell lines.[6] These complexes were found to bind DNA and induce apoptosis.[6] This finding is pivotal, as it suggests that the 4-chloro-3-nitro-phenyl scaffold can serve as an effective ligand for creating metallodrugs with potent anticancer properties. The sulfonic acid group of CNS-Na could potentially enhance the solubility and bioavailability of similar metal complexes, offering an advantage over the benzoic acid analog.

Strategy for Derivative Synthesis

The most promising strategy for creating a library of potential anticancer agents is through nucleophilic substitution of the chloride on the CNS-Na scaffold. This allows for the introduction of various nitrogen-containing heterocycles or other functional groups known to coordinate with metals or interact with biological targets.

Proposed Experimental Workflow for Anticancer Screening

Protocol 2: MTT Cell Viability Assay

-

Causality: This colorimetric assay is a robust, high-throughput method for screening the cytotoxic effects of compounds on cancer cell lines. It measures the activity of mitochondrial reductase enzymes, which serves as a proxy for the number of viable, metabolically active cells. This allows for the rapid identification of compounds that reduce cell proliferation or induce cell death.

-

Cell Seeding: Seed human cancer cells (e.g., HepG2, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives. After 24 hours, remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth). The assay must be performed in triplicate.

Conclusion & Future Directions

This compound, should be viewed not as a static intermediate, but as a dynamic starting point for innovation. While its intrinsic biological activity is constrained by noted genotoxicity, its true value emerges when used as a chemical scaffold.[1] The strategic location of its chloro group allows for facile derivatization, opening the door to novel chemical entities.

The path forward is clear:

-

Synthesize: Create a focused library of derivatives by leveraging the nucleophilic aromatic substitution chemistry, targeting novel sulfonated ligands.

-

Screen: Employ the high-throughput antimicrobial and anticancer screening protocols detailed in this guide to identify bioactive "hits."

-

Validate: For any promising candidates, conduct rigorous follow-up studies to confirm activity, elucidate the mechanism of action, and crucially, assess their toxicological profiles to ensure that the genotoxicity of the parent scaffold has been eliminated.

By following this research roadmap, the scientific community can systematically explore the untapped potential of this readily available chemical, potentially uncovering new lead compounds for the development of future therapeutics.

References

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt (CAS No. 17691-19-9) is a pivotal intermediate in the landscape of organic synthesis.[1] Its unique molecular architecture, featuring a sulfonic acid group, a nitro group, and a chlorine atom arrayed on a benzene ring, imparts a versatile reactivity profile that is leveraged across various chemical industries.[2] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safety considerations, designed to equip researchers and development professionals with actionable insights.

Physicochemical and Spectroscopic Profile

The sodium salt of 4-chloro-3-nitrobenzenesulfonic acid typically presents as a white to off-white crystalline solid.[1] Its high solubility in water and alcohols is a direct consequence of the ionic nature of the sodium sulfonate group, a property that is instrumental in many of its applications, particularly in dye manufacturing.[1]

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | Sodium 4-chloro-3-nitrobenzenesulfonate | [1] |

| CAS Number | 17691-19-9 | [1] |

| Molecular Formula | C₆H₃ClNNaO₅S | [1][3] |

| Molecular Weight | 259.60 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Decomposes above 120°C | [1] |

| Solubility | Highly soluble in water and alcohols | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | ~1530 (asymmetric NO₂ stretching), ~1180 (S=O stretching) |

| ¹H NMR (D₂O, ppm) | δ 7.8–8.3 (multiplet, aromatic protons) |

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the desired purity, yield, and the available starting materials.

Pathway 1: Sulfonation and Nitration of Chlorobenzene

This is a classical and direct approach where chlorobenzene is first sulfonated and then nitrated. The control of reaction conditions is paramount to favor the desired isomer.

Caption: Synthesis via Sulfonation and Nitration of Chlorobenzene.

Detailed Protocol:

-